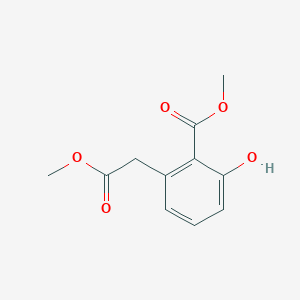

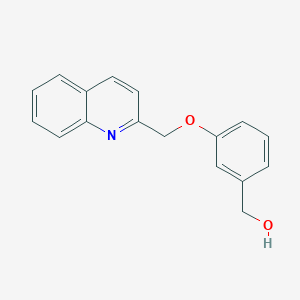

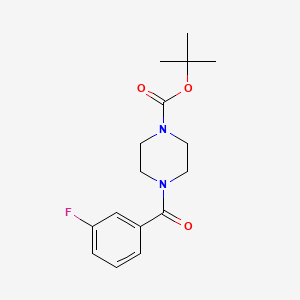

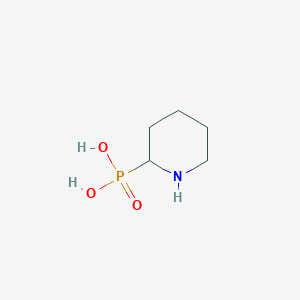

(3-(Quinolin-2-ylmethoxy)phenyl)methanol

概要

準備方法

合成経路と反応条件

CAY10789の合成には、特定の条件下で2-キノリルメタノールとフェニルメタノールを反応させることが含まれます。 この反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒を必要とし、目的の生成物の形成を促進するために高温で実施されます .

工業的製造方法

CAY10789の具体的な工業的製造方法は容易には入手できませんが、この化合物の合成は、標準的な有機合成技術を使用してスケールアップできます。 高純度試薬と制御された反応条件を使用することで、収率と純度が高いCAY10789を常に製造できます .

化学反応の分析

反応の種類

CAY10789は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノリン誘導体を形成することができます。

還元: 還元反応はキノリン環を変え、さまざまな誘導体に導くことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまなキノリン誘導体とフェニル誘導体があり、これらはさらにさまざまな研究用途で使用できます .

科学的研究の応用

CAY10789は、次のような幅広い科学研究用途があります。

化学: CysLT1RおよびGPBAR1との相互作用を研究するためのツール化合物として使用されます。

生物学: さまざまな細胞株における細胞接着およびサイトカイン発現への影響について調査されています。

医学: 大腸炎や代謝症候群などの疾患における潜在的な治療効果について探求されています。

作用機序

CAY10789は、CysLT1RとGPBAR1に結合し、その活性を調節することによってその効果を発揮します。 CysLT1Rアンタゴニストとして、それは受容体の活性を阻害し、腫瘍壊死因子-α(TNF-α)などの炎症性サイトカインの発現を減少させます。 GPBAR1アゴニストとして、それは受容体を活性化し、細胞接着の減少と代謝安定性の改善を含むさまざまな下流効果をもたらします .

類似化合物の比較

CAY10789は、CysLT1RアンタゴニストとGPBAR1アゴニストの両方としての二重活性においてユニークです。 類似の化合物には、次のようなものがあります。

モンテルカスト: 喘息の治療に使用される選択的なCysLT1Rアンタゴニスト。

オベチコール酸: 原発性胆汁性胆管炎の治療に使用される選択的なGPBAR1アゴニスト。

これらの化合物と比較して、CAY10789は、両方の受容体を標的とするという利点を提供し、より幅広い治療効果をもたらす可能性があります .

類似化合物との比較

CAY10789 is unique in its dual activity as both a CysLT1R antagonist and a GPBAR1 agonist. Similar compounds include:

Montelukast: A selective CysLT1R antagonist used in the treatment of asthma.

Obeticholic Acid: A selective GPBAR1 agonist used in the treatment of primary biliary cholangitis.

Compared to these compounds, CAY10789 offers the advantage of targeting both receptors, potentially providing broader therapeutic effects .

特性

CAS番号 |

123226-28-8 |

|---|---|

分子式 |

C17H15NO2 |

分子量 |

265.31 g/mol |

IUPAC名 |

[3-(quinolin-2-ylmethoxy)phenyl]methanol |

InChI |

InChI=1S/C17H15NO2/c19-11-13-4-3-6-16(10-13)20-12-15-9-8-14-5-1-2-7-17(14)18-15/h1-10,19H,11-12H2 |

InChIキー |

FARMNDXIOAHJMF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CO |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]oct-3-yl phenylcarbamate](/img/structure/B8794905.png)

![2-[(5-NITROBENZOTHIAZOL-2-YL)AMINO]ETHANOL](/img/structure/B8794943.png)